molecular formula C24H22F3N3O3S B2430872 N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 338954-95-3

N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2430872
CAS No.: 338954-95-3
M. Wt: 489.51
InChI Key: FLHZNVUOXXSZRK-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets

Mode of Action

Benzimidazoles typically exert their effects by binding to their targets and modulating their activity . The exact nature of these interactions and the resulting changes would depend on the specific target(s) of this compound.

Biochemical Pathways

Given its structural similarity to other benzimidazoles , it might be involved in similar pathways. Benzimidazoles are known to interfere with various biological processes, including cell division, protein synthesis, and enzyme activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body. Further pharmacokinetic studies are needed to determine these properties .

Result of Action

As a benzimidazole derivative , it might exhibit a range of effects depending on its specific targets and the cells in which these targets are expressed.

Properties

IUPAC Name

N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-15-11-21-23(28-14-30(21)13-17-7-9-19(33-3)10-8-17)22(16(15)2)29-34(31,32)20-6-4-5-18(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZNVUOXXSZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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